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Compound of Interest

Compound Name: Ethyl(3-methoxypropyl)amine

CAS No.: 58203-02-4

Cat. No.: B8783761

Get Quote

Executive Summary & Chemical Profile[1]
N-Ethyl-3-methoxypropan-1-amine is a specialized secondary amine building block used to

introduce the N-ethyl-N-(3-methoxypropyl) moiety. In medicinal chemistry, this specific side

chain is valued for its dual ability to modulate lipophilicity (LogP) via the ethyl group and

aqueous solubility via the ether oxygen. It is frequently employed in the synthesis of guanidine-

based dermatological agents, kinase inhibitors requiring solubilizing tails, and specialized dye

intermediates.
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Property Specification

Chemical Name N-Ethyl-3-methoxypropan-1-amine

CAS Number 58203-02-4

Molecular Formula

Molecular Weight 117.19 g/mol

Structure

Appearance Clear, colorless liquid

Basicity (

)
~10.2 (Estimated for secondary amine)

Solubility Miscible with water, ethanol, DCM, DMSO

Core Reaction Class 1: Guanidine Derivative
Synthesis
Application: Synthesis of bioactive guanidines for dermatological (keratin softening) or

antimicrobial applications. Source Grounding: Based on methodologies described in US Patent

5723133A [1].

Mechanistic Insight
The reaction involves the nucleophilic addition of the secondary amine to cyanamide (

). The choice of solvent and pH is critical. Acetic acid is used not just as a solvent but to
protonate the intermediate, stabilizing the guanidinium species and preventing polymerization
of the cyanamide.

Validated Protocol
Scale: 25 mmol Reaction Time: 12 hours

Reagents:

N-Ethyl-3-methoxypropan-1-amine: 3.00 g (25.6 mmol)
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Acetic Acid (Glacial): 1.54 g (25.6 mmol)[1]

Cyanamide: 1.08 g (25.6 mmol)[1]

Step-by-Step Methodology:

Preparation: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, charge the N-Ethyl-3-methoxypropan-1-amine.

Acidification: Add Acetic Acid dropwise with stirring. Observation: A mild exotherm will occur

as the acetate salt forms. Ensure the system remains homogenous.

Addition: Add Cyanamide in a single portion.

Reaction: Heat the mixture in an oil bath set to 90°C for 12 hours.

Process Control: Monitor by TLC (Eluent: Chloroform/Ethanol 2:1). The starting amine

spot (ninhydrin active) should disappear.

Workup: Cool to room temperature. The crude mixture is often a viscous oil.

Purification: Purify via silica gel column chromatography.

Mobile Phase: Chloroform/Ethanol (2:1 ratio) containing 0.5% Acetic Acid.

Yield Expectation: ~2.80 g (approx. 65-70% yield).

Self-Validation Check:

NMR Verification: The product should show a diagnostic broad singlet for the guanidine

protons (

) around 7-8 ppm (in DMSO-

) and the retention of the ethyl and methoxypropyl signals.

Core Reaction Class 2: Heterocyclic
Functionalization
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Application: Synthesis of kinase inhibitor scaffolds (e.g., Pyrimidines, Quinazolines) where the

amine serves as a solvent-exposed solubilizing group.

Mechanistic Insight
The secondary amine acts as a nucleophile displacing a leaving group (Cl, F) on an electron-

deficient heteroaromatic ring. Steric hindrance from the N-ethyl group requires higher

temperatures or stronger bases compared to primary amines (like 3-methoxypropylamine).

Experimental Workflow Diagram
The following diagram illustrates the decision logic for optimizing this

reaction.

Start: Electrophile Selection Substrate: 4-Chloropyrimidine
(or similar)

Condition A:
Standard (DIPEA/n-BuOH, 100°C)

Activated Substrate
(e.g., Nitro/CN group present) Condition B:

Catalytic (Pd-catalyzed Buchwald)

Unactivated Substrate
(Electron rich)

Check Conversion (LCMS)

Isolate Product>90% Conv.

Low Yield / No Reaction

<50% Conv.

Switch Strategy

Click to download full resolution via product page

Figure 1: Decision matrix for coupling N-Ethyl-3-methoxypropan-1-amine with heterocyclic

electrophiles.

Validated Protocol ( )
Reagents:

Substrate: 4-Chloro-quinazoline (1.0 eq)

Nucleophile: N-Ethyl-3-methoxypropan-1-amine (1.2 eq)

Base: DIPEA (Diisopropylethylamine) (2.0 eq)
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Solvent: Isopropanol (IPA) or n-Butanol.

Step-by-Step Methodology:

Dissolve 1.0 eq of 4-Chloro-quinazoline in IPA (concentration ~0.2 M).

Add 2.0 eq of DIPEA.

Add 1.2 eq of N-Ethyl-3-methoxypropan-1-amine.

Reflux at 80-100°C for 4–6 hours.

Note: The secondary amine is less reactive than a primary amine. If conversion is slow,

switch solvent to n-Butanol and increase temperature to 110°C.

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

and Brine. Dry over

.

Troubleshooting & Handling Guide
Issue Probable Cause Corrective Action

Low Conversion (

)
Steric hindrance of Ethyl group

Switch to polar aprotic solvent

(DMF/DMAc) or use Buchwald-

Hartwig conditions (

, BINAP).

Polymerization Overheating with Cyanamide

Maintain strict temperature

control (90°C) and ensure

acidic buffer (Acetic Acid) is

present.

Impurity Profile Oxidation of ether tail

Store amine under

Nitrogen/Argon. Avoid strong

Lewis acids that might cleave

the ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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